molecular formula C18H21NOS3 B11645879 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

Cat. No.: B11645879
M. Wt: 363.6 g/mol
InChI Key: ZGFKZILLJQRSTE-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]dithiolo[3,4-c]quinoline family, characterized by a fused dithiolo-quinoline core with a thioxo group at position 1. Key structural features include:

  • Substituents: Four methyl groups (positions 4,4,7,8) on the quinoline ring.
  • Ketone moiety: A 2-methylpropan-1-one group at position 3.

Synthesis typically involves coupling reactions under reflux conditions, with intermediates verified via HPLC-HRMS-ESI and NMR spectroscopy . Applications are hypothesized to include medicinal chemistry (e.g., antimicrobial or anticancer activity) due to structural similarity to bioactive quinoline derivatives .

Properties

Molecular Formula

C18H21NOS3

Molecular Weight

363.6 g/mol

IUPAC Name

2-methyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

InChI

InChI=1S/C18H21NOS3/c1-9(2)16(20)19-13-8-11(4)10(3)7-12(13)14-15(18(19,5)6)22-23-17(14)21/h7-9H,1-6H3

InChI Key

ZGFKZILLJQRSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms a cyclohexene intermediate, which is then cyclized in the presence of phosphoric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Modifications Reference
Target Compound 4,4,7,8-tetramethyl, propan-1-one C₂₂H₂₄NOS₃ 414.61 Baseline for comparison -
1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone 4,4,8-trimethyl, ethanone C₁₅H₁₅NOS₃ 321.47 Reduced methyl groups; shorter ketone chain
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione 4,4-dimethyl, 8-methoxy, 4-chlorophenoxyacetyl C₂₁H₁₈ClNO₃S₃ 464.02 Chlorophenoxy group enhances polarity
3-Cyclohexyl-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one 8-ethoxy, 4,4-dimethyl, cyclohexylpropanoyl C₂₄H₂₈NO₂S₃ 482.68 Bulky cyclohexyl group; ethoxy substitution
Cyclopropyl-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone 4,4,6,8-tetramethyl, cyclopropanecarbonyl C₂₁H₂₀NOS₃ 414.61 Cyclopropyl enhances steric hindrance

Key Observations :

  • Methyl groups : Increased methyl substitution (e.g., 4,4,7,8-tetramethyl in the target compound) enhances hydrophobicity and steric bulk compared to trimethyl derivatives .
  • Ketone chain length: Propan-1-one (target) vs. ethanone () affects molecular flexibility and binding affinity.
  • Polar substituents: Chlorophenoxy () and methoxy groups () improve solubility and intermolecular interactions.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters
Compound Density (g/cm³) Boiling Point (°C) pKa Reference
5-[(4-Chlorophenoxy)acetyl] derivative 1.49 ± 0.1 713.2 ± 70.0 -0.63 ± 0.40
Target Compound* ~1.4 (estimated) ~700 (estimated) ~-0.5 (estimated) -

Note: Values for the target compound are extrapolated from analogues. The chlorophenoxy derivative exhibits higher density and boiling point due to increased molecular weight and polarity .

Biological Activity

The compound 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one , a derivative of dithioloquinoline, has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize findings from various studies regarding its biological properties, including antitumor, anti-inflammatory, antimicrobial, and kinase inhibition activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N2S3\text{C}_{18}\text{H}_{24}\text{N}_2\text{S}_3

This structure includes a dithioloquinoline core which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. A notable study utilized PASS Online software for molecular modeling and screening of antitumor activity. The results indicated that several derivatives exhibited significant inhibition against various kinases involved in cancer progression.

Key Findings:

  • Inhibition of Kinases : Compounds derived from this structure showed potent inhibition against kinases such as JAK3 and NPM1-ALK with IC50 values ranging from 0.25 μM to 0.78 μM .
CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cNPM1-ALK0.54
2qNPM1-ALK0.25

These findings suggest that derivatives of the compound may serve as promising candidates for the development of new cancer therapies.

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. Experimental results have shown that certain derivatives possess anti-inflammatory effects comparable to or exceeding those of established drugs like indomethacin.

Comparative Analysis:

A comparative analysis indicated that the anti-inflammatory activity of selected derivatives was markedly effective:

CompoundReference DrugActivity Level
2aIndomethacinHigher
2bIndomethacinComparable

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has demonstrated notable antimicrobial activity. Studies have shown that certain derivatives exhibit stronger effects than traditional antibiotics such as ampicillin and streptomycin.

Antimicrobial Efficacy:

The antimicrobial efficacy was tested against various bacterial and fungal strains:

CompoundTest OrganismEfficacy
2cStaphylococcus aureusSuperior
2dCandida albicansHigher than ketoconazole

The proposed mechanisms underlying the biological activities of this compound involve:

  • Kinase Inhibition : Disruption of signaling pathways critical for tumor growth.
  • Inflammatory Pathway Modulation : Inhibition of pro-inflammatory cytokines.
  • Antimicrobial Action : Interference with microbial cell wall synthesis or metabolic pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Inflammatory Disease Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups.

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